molecular formula C8H8BrNO2 B1507278 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone CAS No. 1310949-63-3

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone

Cat. No.: B1507278
CAS No.: 1310949-63-3
M. Wt: 230.06 g/mol
InChI Key: WELLUXBYQCNONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone (CAS: 1445783-73-2) is a pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 6, a methoxy group at position 2, and an acetyl group at position 3.

Properties

IUPAC Name

1-(6-bromo-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELLUXBYQCNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729286
Record name 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310949-63-3
Record name 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several methods, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 6-bromo-2-methoxypyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.

  • Direct Bromination: Bromination of 2-methoxypyridin-3-ylmethanol followed by subsequent oxidation to introduce the keto group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone C₈H₈BrNO₂ Br (6), OMe (2), COCH₃ (3) 230.06 Intermediate for drug synthesis
1-(6-Methoxypyridin-3-yl)ethanone C₈H₉NO₂ OMe (6), COCH₃ (3) 151.16 Oxidation product; lacks halogen
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO Br (5), CH₃ (2), COCH₃ (3) 214.06 Reduced polarity due to CH₃
1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone C₇H₅BrFNO Br (6), F (3), COCH₃ (2) 218.03 Enhanced bioavailability
1-(5-Bromo-6-chloro-pyridin-3-yl)-ethanone C₇H₅BrClNO Br (5), Cl (6), COCH₃ (3) 234.48 Dual halogenation for reactivity

Biological Activity

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, including enzyme inhibition properties and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10BrNO2\text{C}_{10}\text{H}_{10}\text{Br}\text{N}\text{O}_2

Biological Activity Overview

The compound is recognized for its enzyme inhibition properties , which are crucial in various biological processes. Research indicates that it may exhibit significant activity against specific targets, particularly in the context of neurodegenerative diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes linked to the formation of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. In vitro studies suggest that this compound can suppress Aβ42 levels, indicating potential therapeutic benefits for neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic evaluations have shown that after intravenous administration, the compound exhibits high clearance rates in animal models, suggesting rapid metabolism and elimination. For instance, a study reported a clearance rate of approximately 2,159 mL/hr/kg in male CD-1 mice after intravenous dosing, with a bioavailability estimate of 53.7% following oral administration . These findings highlight the need for further investigation into optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its mechanism of action and therapeutic potential.

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionSignificant suppression of Aβ42 levels.
PharmacokineticsHigh clearance rate and moderate bioavailability.
Metabolic PathwayIndicated potential pathways for biotransformation by microbial strains.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific enzymes involved in neurodegenerative processes. The presence of the methoxy and bromo substituents appears to enhance its binding affinity to target enzymes, thus facilitating its inhibitory effects on Aβ42 formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.